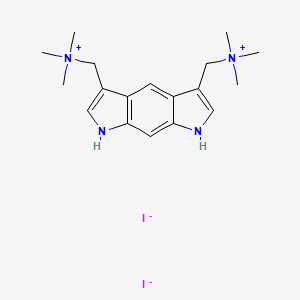
3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,5-Bis(dimethylaminomethyl)-1H,7H-pyrrolo(3,2-f)indole dimethiodide include:
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)benzyl bromide
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. This makes it valuable for specialized applications in various fields of research and industry.
Propriétés
Numéro CAS |
84905-62-4 |
|---|---|
Formule moléculaire |
C18H28I2N4 |
Poids moléculaire |
554.3 g/mol |
Nom IUPAC |
trimethyl-[[3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C18H28N4.2HI/c1-21(2,3)11-13-9-19-17-8-18-16(7-15(13)17)14(10-20-18)12-22(4,5)6;;/h7-10,19-20H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BPAQOISAXZDXSK-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC1=CNC2=CC3=C(C=C21)C(=CN3)C[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



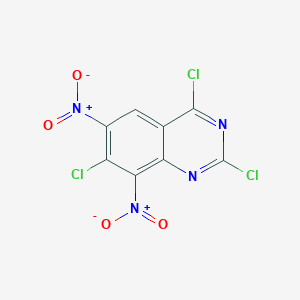
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14136644.png)
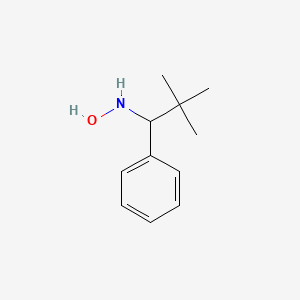
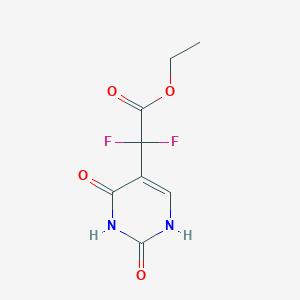
![(Z)-3-fluoro-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14136665.png)

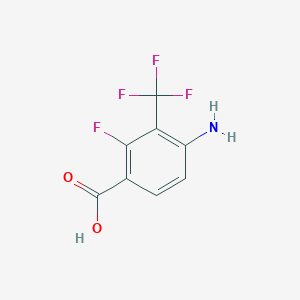


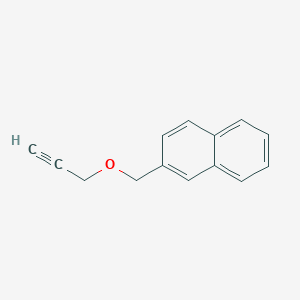
![N-[2-[1-(2-Ethyl-6-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14136694.png)
![(4-Benzylpiperidin-1-yl)[2-(4-chlorophenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14136708.png)
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
